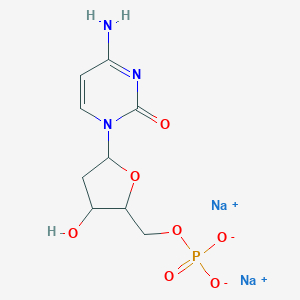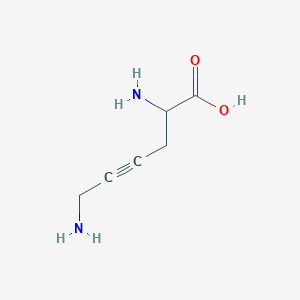
2,6-Diamino-4-hexynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-4-hexynoic acid, also known as DAH, is a non-proteinogenic amino acid that is derived from the natural product, echinomycin. It has been found to exhibit potent biological activity due to its unique structure and properties.
科学研究应用
2,6-Diamino-4-hexynoic acid has been found to exhibit potent biological activity, making it a valuable tool for scientific research. It has been shown to have anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 2,6-Diamino-4-hexynoic acid has been found to have antimicrobial activity, with studies showing its effectiveness against a range of bacterial and fungal pathogens. It has also been found to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
作用机制
The mechanism of action of 2,6-Diamino-4-hexynoic acid is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. Studies have shown that 2,6-Diamino-4-hexynoic acid can bind to DNA and inhibit its replication, leading to cell death. Additionally, 2,6-Diamino-4-hexynoic acid has been found to inhibit the activity of a range of enzymes involved in DNA and RNA synthesis, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Diamino-4-hexynoic acid are varied and complex. Studies have shown that 2,6-Diamino-4-hexynoic acid can induce apoptosis in cancer cells, leading to their death. It has also been found to have antimicrobial activity, with studies showing its effectiveness against a range of bacterial and fungal pathogens. Additionally, 2,6-Diamino-4-hexynoic acid has been found to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
The use of 2,6-Diamino-4-hexynoic acid in lab experiments has several advantages and limitations. One advantage is its potent biological activity, which makes it a valuable tool for studying a range of biological processes. Additionally, its unique structure and properties make it a valuable tool for developing new therapeutic agents. However, one limitation is its cytotoxic effects, which can make it difficult to work with in certain experimental settings. Additionally, its complex synthesis method can make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on 2,6-Diamino-4-hexynoic acid. One direction is the development of new therapeutic agents based on its unique structure and properties. Additionally, further research is needed to fully understand its mechanism of action and to identify new biological targets for its use. Finally, studies are needed to determine the safety and efficacy of 2,6-Diamino-4-hexynoic acid in clinical settings, with the goal of developing new treatments for a range of diseases.
合成方法
The synthesis of 2,6-Diamino-4-hexynoic acid can be achieved through a multi-step process. The first step involves the synthesis of the key intermediate, 2,6-diamino-4-bromo-3-hexynoic acid, which can be obtained through the reaction of 2,6-diaminopyridine with propargyl bromide. This intermediate can then be converted to 2,6-Diamino-4-hexynoic acid through a series of reactions involving the use of reagents such as sodium hydroxide and hydrochloric acid.
属性
CAS 编号 |
13004-67-6 |
|---|---|
产品名称 |
2,6-Diamino-4-hexynoic acid |
分子式 |
C6H10N2O2 |
分子量 |
142.16 g/mol |
IUPAC 名称 |
2,6-diaminohex-4-ynoic acid |
InChI |
InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,3-4,7-8H2,(H,9,10) |
InChI 键 |
BHLMPCPJODEJRG-UHFFFAOYSA-N |
SMILES |
C(C#CCN)C(C(=O)O)N |
规范 SMILES |
C(C#CCN)C(C(=O)O)N |
同义词 |
2,6-Diamino-4-hexynoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





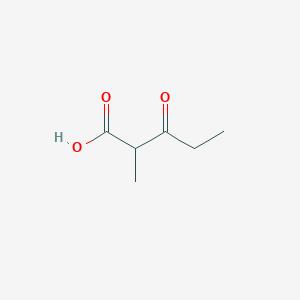
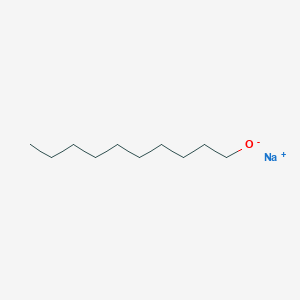
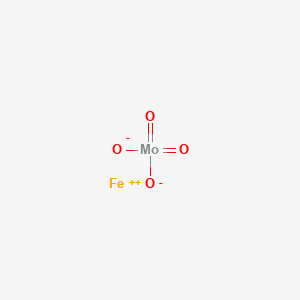
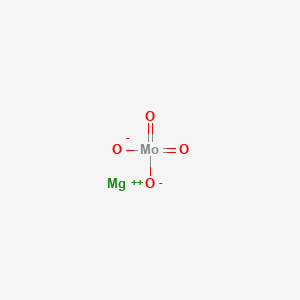

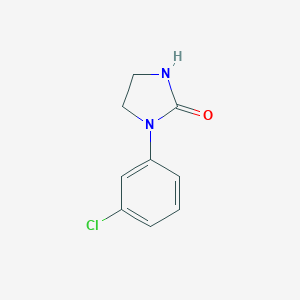

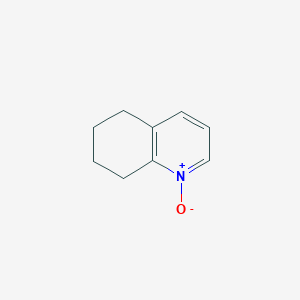
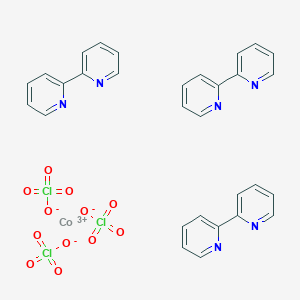
![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)
